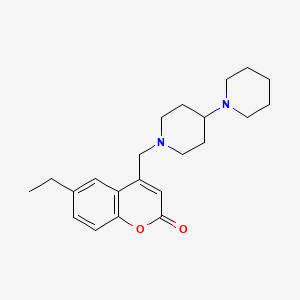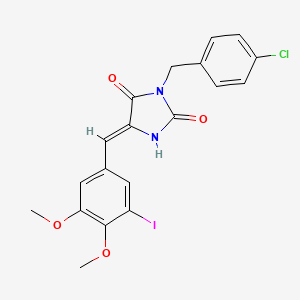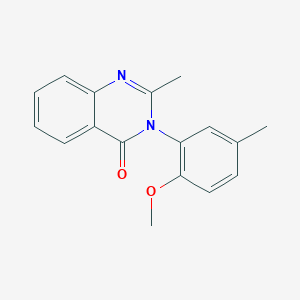![molecular formula C15H17N3O3 B4751340 ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate
Vue d'ensemble
Description
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPMP is a pyrimidine derivative that exhibits anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the growth of cancer cells in vitro. In addition, ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits anti-inflammatory and anti-tumor properties in vitro. However, there are also limitations to using ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in lab experiments. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not fully understood.
Orientations Futures
There are several future directions for research on ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. First, more studies are needed to understand the mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. Second, studies are needed to determine the pharmacokinetics and toxicity of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in vivo. Third, studies are needed to evaluate the efficacy of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in animal models of inflammation and cancer. Fourth, studies are needed to investigate the potential of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate as a therapeutic agent for human diseases. Finally, studies are needed to optimize the synthesis and purification of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate for large-scale production.
Applications De Recherche Scientifique
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate exhibits anti-inflammatory and anti-tumor properties. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-14(19)13-9-16-15(17-10(13)2)18-11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWGJNLZTWIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)


![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)


![2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4751359.png)